N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine is a complex organic compound known for its utility in organic synthesis, particularly in the formation of oximes and nitro compounds. This compound is characterized by a unique structure that combines a hydroxylamine group with a propan-2-ylidene moiety, making it a valuable building block in various chemical reactions.
The compound can be synthesized through specific chemical reactions involving 4-methoxyphenol and propan-2-one, typically in the presence of hydroxylamine hydrochloride under acidic conditions. The synthesis can be scaled for industrial production, optimizing reaction conditions to enhance yield and purity.
This compound falls under the category of hydroxylamines, which are organic compounds containing the functional group -N(OH)₂. Hydroxylamines are often utilized in organic synthesis due to their nucleophilic properties and ability to form stable oximes from carbonyl compounds.
The synthesis of N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine typically involves the following steps:
In industrial settings, similar methods are employed but with optimized conditions such as temperature and pressure to maximize yield. Continuous flow systems may be utilized for consistent production, along with purification techniques like recrystallization or chromatography to achieve high purity levels.
The molecular formula for N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine is C16H19N1O3, with a molecular weight of 295.34 g/mol. The structure features:
Property | Value |
---|---|
CAS Number | 89763-98-4 |
Molecular Formula | C16H19N1O3 |
Molecular Weight | 295.34 g/mol |
IUPAC Name | N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine |
InChI Key | UATGDCZHQQPNDZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(C=NO)C1=CC=C(C=C1)OC |
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine can participate in various chemical reactions:
The versatility of this compound allows it to generate various products depending on the reagents and conditions used in the reactions.
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine exerts its effects primarily through its hydroxylamine group, which acts as a nucleophile:
The compound is expected to have moderate solubility in organic solvents due to its aromatic structure and methoxy groups. Its melting point and boiling point would need empirical determination through experimental methods.
Key chemical properties include:
Relevant data regarding solubility, melting point, and reactivity profiles should be obtained from experimental studies for precise characterization.
N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine finds several scientific applications:
This compound's unique structure and properties make it a valuable tool in various fields of chemical research and application.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6